molecular formula C11H12O3 B8649168 2-(4-cyclopropylphenoxy)acetic acid

2-(4-cyclopropylphenoxy)acetic acid

Cat. No.: B8649168
M. Wt: 192.21 g/mol
InChI Key: LPNPVBXYAOXQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-cyclopropylphenoxy)acetic acid is an organic compound characterized by the presence of a cyclopropyl group attached to a phenoxy acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropylphenoxy)acetic acid typically involves the reaction of 4-cyclopropylphenol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the phenol and the chloroacetic acid, followed by acidification to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclopropylphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-cyclopropylphenoxy)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: Lacks the cyclopropyl group but shares the phenoxy acetic acid structure.

    Cyclopropylacetic acid: Contains the cyclopropyl group but lacks the phenoxy moiety.

Uniqueness

2-(4-cyclopropylphenoxy)acetic acid is unique due to the combination of the cyclopropyl and phenoxy acetic acid structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-(4-cyclopropylphenoxy)acetic acid

InChI

InChI=1S/C11H12O3/c12-11(13)7-14-10-5-3-9(4-6-10)8-1-2-8/h3-6,8H,1-2,7H2,(H,12,13)

InChI Key

LPNPVBXYAOXQFA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(C=C2)OCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (4-cyclopropyl-phenoxy)-acetic acid methyl ester (1.29 g, 6.27 mmol) in mixed solvent (10 mL, MeOH: THF=1:1) was added 1N lithium hydroxide solution (5 mL). After stirring for 6 hours, the reaction mixture was acidified with aqueous 2N HCl and subsequently extracted with EtOAc. The separated organic layer was washed with brine, dried over Na2SO4, filtered, and the filtrate was concentrated under reduced pressure to afford the title compound as a yellow oil (1.18 g, 98%).
Name
(4-cyclopropyl-phenoxy)-acetic acid methyl ester
Quantity
1.29 g
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reactant
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reactant
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5 mL
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reactant
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0 (± 1) mol
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solvent
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0 (± 1) mol
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reactant
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Yield
98%

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